N-Decyl-N'-heptylthiourea
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Overview
Description
N-Decyl-N’-heptylthiourea: is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of decyl and heptyl groups attached to the nitrogen atoms of the thiourea moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decyl-N’-heptylthiourea can be synthesized through the reaction of decylamine and heptylamine with thiourea. The reaction typically involves refluxing the amines with thiourea in an appropriate solvent such as ethanol or methanol. The reaction conditions may vary, but a common method involves heating the mixture under reflux for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of N-Decyl-N’-heptylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-Decyl-N’-heptylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thioureas.
Scientific Research Applications
N-Decyl-N’-heptylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of various industrial products, including lubricants and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-Decyl-N’-heptylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s hydrophobic decyl and heptyl groups facilitate its interaction with lipid membranes, influencing its biological activity .
Comparison with Similar Compounds
- N-Decyl-N’-methylthiourea
- N-Decyl-N’-ethylthiourea
- N-Decyl-N’-propylthiourea
Comparison: N-Decyl-N’-heptylthiourea is unique due to the presence of both decyl and heptyl groups, which impart distinct hydrophobic properties. This makes it more effective in certain applications compared to its analogs with shorter alkyl chains. The longer alkyl chains enhance its solubility in nonpolar solvents and its ability to interact with lipid membranes .
Properties
CAS No. |
62552-36-7 |
---|---|
Molecular Formula |
C18H38N2S |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-decyl-3-heptylthiourea |
InChI |
InChI=1S/C18H38N2S/c1-3-5-7-9-10-11-13-15-17-20-18(21)19-16-14-12-8-6-4-2/h3-17H2,1-2H3,(H2,19,20,21) |
InChI Key |
SVMZBSAXRURAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCCCCCC |
Origin of Product |
United States |
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